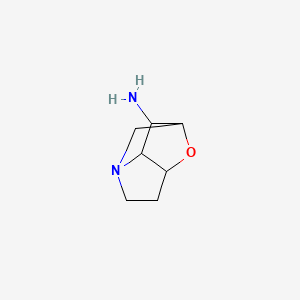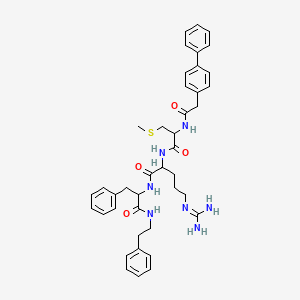
2-(Dimethylamino)-4-fluorobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-2-(dimethylamino)benzaldehyde , is an organic compound with the chemical formula C9H10FNO. It features a benzene ring substituted with a fluorine atom and a dimethylamino group. This compound is of interest due to its diverse applications in various fields.
Preparation Methods
a. Synthetic Routes: The synthesis of 2-(Dimethylamino)-4-fluorobenzaldehyde involves several methods. One common approach is the Vilsmeier-Haack reaction , where the reaction of 4-fluorobenzaldehyde with dimethylamine and phosphorus oxychloride (POCl3) yields the desired product. The reaction proceeds as follows:
4-Fluorobenzaldehyde+Dimethylamine+POCl3→this compound
b. Industrial Production: The industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and minimize byproducts.
Chemical Reactions Analysis
2-(Dimethylamino)-4-fluorobenzaldehyde undergoes various chemical reactions:
Oxidation: It can be oxidized to form the corresponding carboxylic acid or ester.
Reduction: Reduction with suitable reagents can yield the corresponding alcohol.
Substitution: The fluorine atom can be replaced by other substituents.
Condensation Reactions: It can participate in condensation reactions to form Schiff bases or imines.
Common reagents include reducing agents (such as sodium borohydride), oxidizing agents (such as chromic acid), and Lewis acids (such as aluminum chloride).
Scientific Research Applications
This compound finds applications in:
Organic Synthesis: As an intermediate in the synthesis of various organic compounds.
Fluorescent Probes: Due to its fluorescence properties, it is used as a probe in biological studies.
Medicinal Chemistry: Researchers explore its potential as a drug scaffold.
Mechanism of Action
The exact mechanism of action for 2-(Dimethylamino)-4-fluorobenzaldehyde depends on its specific application. It may interact with cellular targets, modulate enzymatic activity, or participate in redox processes.
Comparison with Similar Compounds
While there are no direct analogs, similar compounds include other benzaldehydes, such as 4-fluorobenzaldehyde and 2-(dimethylamino)benzaldehyde.
Properties
Molecular Formula |
C9H10FNO |
|---|---|
Molecular Weight |
167.18 g/mol |
IUPAC Name |
2-(dimethylamino)-4-fluorobenzaldehyde |
InChI |
InChI=1S/C9H10FNO/c1-11(2)9-5-8(10)4-3-7(9)6-12/h3-6H,1-2H3 |
InChI Key |
RHLNVTUVWBGGJS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=CC(=C1)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Morpholine, 4-[[1-(3-methoxyphenyl)cyclohexyl]methyl]-](/img/structure/B12103432.png)



![2-[6-[6-[6-[6-[4,5-Dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate](/img/structure/B12103449.png)
![1-[1-(2-Aminonaphthalen-1-yl)naphthalen-2-yl]-3-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl]thiourea](/img/structure/B12103452.png)
![prop-2-enyl 3-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoate](/img/structure/B12103454.png)


![1-(4'-Acetyl[1,1'-biphenyl]-4-yl)-2-bromo-ethanone](/img/structure/B12103472.png)




